molecular formula C14H11Cl2NO2S B7469836 N-(3,5-dichlorophenyl)-4-oxo-4-thiophen-2-ylbutanamide

N-(3,5-dichlorophenyl)-4-oxo-4-thiophen-2-ylbutanamide

Cat. No. B7469836
M. Wt: 328.2 g/mol
InChI Key: XMKYYSSBYHVSMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dichlorophenyl)-4-oxo-4-thiophen-2-ylbutanamide, commonly known as Diclazepam, is a chemical compound that belongs to the class of benzodiazepines. It was first synthesized in the 1960s and has since been used for various scientific research applications. Diclazepam is a potent anxiolytic and sedative, making it an essential tool for researchers studying the central nervous system.

Mechanism of Action

Diclazepam works by binding to the benzodiazepine site on the GABA-A receptor, enhancing the effects of GABA, the primary inhibitory neurotransmitter in the brain. This leads to increased inhibition of neuronal activity, resulting in sedation, anxiolysis, and muscle relaxation.
Biochemical and Physiological Effects
Diclazepam has been found to have a range of biochemical and physiological effects. It has been shown to increase the activity of the GABA-A receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in decreased neuronal excitability and increased inhibition of neurotransmitter release.

Advantages and Limitations for Lab Experiments

Diclazepam has several advantages for use in lab experiments. It is a potent anxiolytic and sedative, making it an essential tool for researchers studying the central nervous system. It also has a long half-life, allowing for prolonged effects and easier dosing. However, its potent effects can also lead to adverse effects, making it important for researchers to use caution when working with this compound.

Future Directions

There are several areas of future research for Diclazepam. One area is the study of its effects on different subtypes of the GABA-A receptor, which could lead to the development of more selective anxiolytics and sedatives. Another area is the study of its effects on different neurotransmitter systems, which could provide insight into the mechanisms of anxiety and other related disorders. Finally, the development of more potent and selective benzodiazepines could lead to the development of more effective treatments for anxiety and other related conditions.

Synthesis Methods

The synthesis of Diclazepam involves the reaction of 2-amino-5-chlorobenzophenone with thioacetic acid, followed by a Friedel-Crafts acylation reaction with 3,5-dichlorophenylacetyl chloride. The resulting product is then treated with butyryl chloride to yield Diclazepam.

Scientific Research Applications

Diclazepam has been widely used in scientific research to study the effects of benzodiazepines on the central nervous system. It has been found to be a potent anxiolytic, sedative, and hypnotic, making it an essential tool for researchers studying anxiety disorders, insomnia, and other related conditions.

properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-oxo-4-thiophen-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2S/c15-9-6-10(16)8-11(7-9)17-14(19)4-3-12(18)13-2-1-5-20-13/h1-2,5-8H,3-4H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKYYSSBYHVSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CCC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.